REACTION_CXSMILES
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[CH3:1][N:2]([CH3:21])[C@@H:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=2[N+:18]([O-])=O)[CH2:4]1>CO.[Pd]>[NH2:18][C:9]1[CH:10]=[C:11]([C:14]([F:15])([F:16])[F:17])[CH:12]=[CH:13][C:8]=1[N:5]1[CH2:6][CH2:7][CH:3]([N:2]([CH3:21])[CH3:1])[CH2:4]1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at RT under an atmosphere of H2 gas
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
H2 gas was bubbled through the solution for 5 minutes
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Duration
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5 min
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Type
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FILTRATION
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Details
|
The mixture was filtered through celite with MeOH
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)N1CC(CC1)N(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |